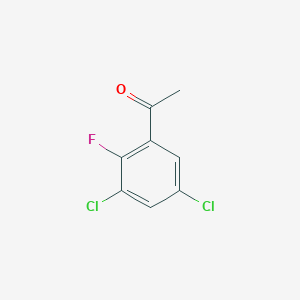

1-(3,5-Dichloro-2-fluorophenyl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3,5-dichloro-2-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2FO/c1-4(12)6-2-5(9)3-7(10)8(6)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVVYERCKCGWONQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC(=C1)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20402840 | |

| Record name | 1-(3,5-Dichloro-2-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480438-93-5 | |

| Record name | 1-(3,5-Dichloro-2-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Analysis of 1-(3,5-Dichloro-2-fluorophenyl)ethanone and its Analogue

Important Note for Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search of scientific databases and chemical catalogs, no publicly available technical data, including a CAS number, experimental protocols, or biological activity, could be located for the specific compound 1-(3,5-Dichloro-2-fluorophenyl)ethanone .

However, significant data is available for the structurally related compound, 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone . This technical guide provides an in-depth overview of this analogue, which may serve as a valuable reference point for research and development activities.

Section 1: Physicochemical Properties of 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone

This section summarizes the key chemical and physical properties of 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone.

| Property | Value | Source |

| CAS Number | 1190865-44-1 | [1][2][3][4][5] |

| Molecular Formula | C₈H₂Cl₂F₄O | [1] |

| Molecular Weight | 261.00 g/mol | [1] |

| IUPAC Name | 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone | [1] |

| Synonyms | 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-one | [1][2] |

| Appearance | Colorless oil | [6] |

Section 2: Synthesis of 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone

A documented synthesis route for 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone involves the reaction of 2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethanone with potassium fluoride in the presence of a phase transfer catalyst.[6]

Experimental Protocol:

Materials:

-

2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethanone (1.0 g, 3.6 mmol)

-

Sulfolane (3 ml)

-

Dry potassium fluoride (0.35 g, 4.32 mmol)

-

Tetraphenylphosphonium bromide (0.015 g, 0.036 mmol)

-

Heptane (for chromatography)

-

Silica gel (for chromatography)

Procedure:

-

A solution of 2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethanone in sulfolane is prepared.

-

Dry potassium fluoride and tetraphenylphosphonium bromide are added to the solution.

-

The reaction mixture is stirred at 160 °C for 5 hours.

-

The mixture is then distilled under reduced pressure.

-

The resulting fractions containing the product are further purified using silica gel chromatography, with heptane as the eluent.

-

This process yields 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone as a colorless oil.[6]

Synthesis Workflow Diagram:

Section 3: Biological and Industrial Significance

1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone is a significant intermediate in the manufacturing of pesticides.[3] Specifically, it is a precursor in the synthesis of isoxazoline-substituted benzamides, which are known for their pesticidal activity.[6][7] One notable end product is Sarolaner, a veterinary drug.[3]

Section 4: Safety and Hazard Information

The following table summarizes the GHS hazard classifications for 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone.

| Hazard Class | GHS Classification |

| Acute Toxicity, Oral | Warning (Harmful if swallowed) |

| Aspiration Hazard | Danger (May be fatal if swallowed and enters airways) |

| Skin Corrosion/Irritation | Warning (Causes skin irritation) |

| Hazardous to the Aquatic Environment, Long-term Hazard | Toxic to aquatic life with long lasting effects |

Data sourced from aggregated GHS information.[1]

Researchers and laboratory personnel should handle this compound with appropriate personal protective equipment and adhere to all relevant safety protocols.

References

- 1. 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone | C8H2Cl2F4O | CID 75530023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone | 1190865-44-1 [sigmaaldrich.com]

- 3. 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone | 1190865-44-1 [chemicalbook.com]

- 4. 1190865-44-1|1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone|BLD Pharm [bldpharm.com]

- 5. 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone [looppharm.com]

- 6. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]

- 7. PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE - Patent 3207018 [data.epo.org]

An In-depth Technical Guide to the Physicochemical Properties of 1-(3,5-Dichloro-2-fluorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral analysis of the chemical intermediate 1-(3,5-Dichloro-2-fluorophenyl)ethanone. Due to the limited availability of direct experimental data for this specific compound, this guide also presents information on closely related analogues and computational predictions to offer a thorough understanding. All quantitative data is summarized in structured tables, and a detailed, analogous experimental protocol for its synthesis is provided. This document aims to be a valuable resource for professionals in the fields of chemical research and drug development.

Introduction

This compound is a halogenated aromatic ketone. Such compounds are frequently utilized as key intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The specific arrangement of the chloro and fluoro substituents on the phenyl ring can significantly influence the reactivity of the molecule and the properties of the final products. A thorough understanding of its physicochemical characteristics is therefore essential for its effective application in synthetic chemistry.

Physicochemical Properties

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₅Cl₂FO | - |

| Molecular Weight | 207.03 g/mol | Calculated |

| Physical Form | Solid or liquid | Analogous Compound[1] |

| Storage Temperature | Room temperature, sealed in dry conditions | Analogous Compound[1] |

Note: The physical form and storage temperature are based on the analogous compound 1-(2,4-Dichloro-5-fluorophenyl)ethanone and should be considered as an estimation.

Synthesis

An established experimental protocol for the synthesis of this compound is not explicitly detailed in the available literature. However, a viable synthetic route can be proposed based on the well-established Friedel-Crafts acylation reaction. The logical precursor for this synthesis is 1,3-dichloro-2-fluorobenzene.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The primary proposed method for the synthesis of this compound is the Friedel-Crafts acylation of 1,3-dichloro-2-fluorobenzene with an acetylating agent such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride.

Caption: Proposed Friedel-Crafts acylation pathway for the synthesis of this compound.

Analogous Experimental Protocol

The following is a detailed, analogous experimental protocol for a Friedel-Crafts acylation reaction, which can be adapted for the synthesis of the target molecule. This protocol is based on standard procedures for the acylation of aromatic compounds.[2]

Materials:

-

1,3-Dichloro-2-fluorobenzene

-

Acetyl chloride (or acetic anhydride)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) as solvent

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend anhydrous aluminum chloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension in an ice bath.

-

Slowly add acetyl chloride (or acetic anhydride) to the stirred suspension via a dropping funnel.

-

After the addition is complete, add 1,3-dichloro-2-fluorobenzene dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.

-

Once the addition of the substrate is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture at room temperature for several hours, or until the reaction is complete (monitoring by TLC or GC-MS is recommended).

-

Carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with dilute hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel or distillation under reduced pressure.

References

Spectroscopic Characterization of 1-(3,5-Dichloro-2-fluorophenyl)ethanone: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide outlines the expected spectroscopic characteristics and provides generalized experimental protocols for the analysis of 1-(3,5-Dichloro-2-fluorophenyl)ethanone. Despite a comprehensive search of available scientific databases and patent literature, specific experimental spectroscopic data (NMR, IR, MS) for this compound is not publicly available at this time. This guide, therefore, serves as a predictive and methodological resource for researchers working with this and structurally related compounds.

Predicted Spectroscopic Data

In the absence of experimental data, the following section details the anticipated spectroscopic features of this compound based on the analysis of similar chloro-fluoro-acetophenones and fundamental principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected NMR spectra for this compound are described below. The exact chemical shifts and coupling constants would need to be determined empirically.

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region and one signal for the methyl group.

-

Aromatic Protons: Two doublets are anticipated in the range of δ 7.0-8.0 ppm. The proton at position 6 (adjacent to the fluorine) and the proton at position 4 will show coupling to each other (typically a meta-coupling, J ≈ 2-3 Hz). Further coupling to the fluorine atom at position 2 is also expected, which will result in doublets of doublets.

-

Methyl Protons: A singlet corresponding to the three protons of the acetyl methyl group is expected around δ 2.1-2.6 ppm.

¹³C NMR: The carbon NMR spectrum will display signals for the eight distinct carbon atoms.

-

Carbonyl Carbon: A signal for the ketone carbonyl group is expected in the range of δ 190-200 ppm.[1]

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon directly bonded to the fluorine atom will appear as a doublet with a large one-bond C-F coupling constant. The other carbons will show smaller couplings to the fluorine atom. The carbons bonded to chlorine will also have characteristic chemical shifts.

-

Methyl Carbon: The methyl carbon of the acetyl group is expected to have a signal in the range of δ 25-30 ppm.

¹⁹F NMR: A single resonance is expected for the fluorine atom, likely in the typical range for aryl fluorides. This signal will be coupled to the adjacent aromatic protons.

The following table provides a template for summarizing the NMR data once it has been acquired.

| ¹H NMR | δ (ppm) | Multiplicity | J (Hz) | Integration | Assignment |

| H-4 | e.g., 7.X | d | e.g., 2.X | 1H | Ar-H |

| H-6 | e.g., 7.Y | d | e.g., 2.X | 1H | Ar-H |

| -CH₃ | e.g., 2.Z | s | - | 3H | COCH₃ |

| ¹³C NMR | δ (ppm) | Assignment |

| C=O | e.g., 19X.X | Carbonyl |

| C-F | e.g., 15X.X (d) | Aromatic |

| C-Cl | e.g., 13X.X | Aromatic |

| C-H | e.g., 12X.X | Aromatic |

| -CH₃ | e.g., 2X.X | Methyl |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorptions corresponding to the carbonyl and aromatic functionalities.

-

C=O Stretch: A strong, sharp absorption band is expected in the region of 1685-1705 cm⁻¹, characteristic of an aromatic ketone where the carbonyl group is conjugated with the benzene ring.[1][2][3]

-

C-H Stretch (Aromatic): Weak to medium bands are anticipated above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Bands corresponding to the methyl group C-H stretching will appear in the 2850-3000 cm⁻¹ region.

-

C=C Stretch (Aromatic): Medium to weak absorptions are expected in the 1475-1600 cm⁻¹ range.[4]

-

C-F Stretch: A strong band for the carbon-fluorine stretch is expected in the 1100-1300 cm⁻¹ region.

-

C-Cl Stretch: Strong absorptions for the carbon-chlorine stretches are expected in the 600-800 cm⁻¹ region.[4]

| IR Absorption | Frequency (cm⁻¹) | Intensity | Assignment |

| C=O Stretch | e.g., 1690 | Strong | Aromatic Ketone |

| C-H Stretch | e.g., 3050 | Medium | Aromatic |

| C-H Stretch | e.g., 2950 | Medium | Aliphatic (CH₃) |

| C=C Stretch | e.g., 1580, 1480 | Medium-Weak | Aromatic Ring |

| C-F Stretch | e.g., 1250 | Strong | Aryl-Fluoride |

| C-Cl Stretch | e.g., 750 | Strong | Aryl-Chloride |

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is expected to show a distinct molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₈H₅Cl₂FO). The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4).

-

Major Fragments: The most prominent fragmentation is likely the alpha-cleavage, leading to the loss of the methyl radical (•CH₃) to form a stable benzoyl cation.[5][6][7] Further fragmentation may involve the loss of carbon monoxide (CO) from the benzoyl cation.[5][7][8]

| m/z | Proposed Fragment |

| M⁺ | [C₈H₅Cl₂FO]⁺ |

| M-15 | [C₇H₂Cl₂FO]⁺ |

| M-43 | [C₆H₂Cl₂F]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-25 mg of the solid sample for ¹H NMR, or 50-100 mg for ¹³C NMR, and place it in a clean, dry vial.[9]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).[9] Ensure the solvent does not have signals that would obscure the analyte's resonances.

-

Thoroughly dissolve the sample. If particulates are present, filter the solution through a small cotton or glass wool plug in a Pasteur pipette into a clean 5 mm NMR tube.[10]

-

Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.

Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR.

-

¹⁹F NMR: Acquire a one-dimensional fluorine spectrum.

Infrared (IR) Spectroscopy

Sample Preparation and Data Acquisition (ATR-FTIR): Attenuated Total Reflectance (ATR) is a common and simple method for acquiring IR spectra of solid samples.[11][12]

-

Ensure the ATR crystal (e.g., diamond or ZnSe) is clean.[12]

-

Record a background spectrum of the clean, empty crystal.[13]

-

Place a small amount (a few milligrams) of the solid sample onto the center of the ATR crystal.[13]

-

Apply pressure using the built-in press to ensure good contact between the sample and the crystal.[11]

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

After the measurement, clean the crystal surface with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Mass Spectrometry (MS)

Sample Preparation and Data Acquisition (EI-MS): Electron Ionization (EI) is a standard method for the analysis of relatively small, volatile organic molecules.[14][15]

-

Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol, dichloromethane).

-

The sample can be introduced into the mass spectrometer via a direct insertion probe or, if coupled with Gas Chromatography (GC-MS), through the GC column.

-

For direct insertion, a small amount of the solution is placed on the probe tip, the solvent is evaporated, and the probe is inserted into the ion source.

-

The sample is then vaporized by heating, and the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[14][16]

-

The resulting ions are accelerated and separated by the mass analyzer.[15][16]

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a newly synthesized compound like this compound.

Caption: Workflow for the purification and spectroscopic analysis of a synthesized compound.

This guide provides a framework for the spectroscopic investigation of this compound. The predicted data and standardized protocols should aid researchers in the successful characterization of this and related novel chemical entities.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. eng.uc.edu [eng.uc.edu]

- 5. Explain all possible fragmentation for in mass spectrometry for the follo.. [askfilo.com]

- 6. app.studyraid.com [app.studyraid.com]

- 7. asdlib.org [asdlib.org]

- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. How to make an NMR sample [chem.ch.huji.ac.il]

- 11. agilent.com [agilent.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 14. bitesizebio.com [bitesizebio.com]

- 15. rroij.com [rroij.com]

- 16. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

An In-depth Technical Guide to 1-(3,5-Dichloro-2-fluorophenyl)ethanone: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3,5-dichloro-2-fluorophenyl)ethanone, a key chemical intermediate. The document details its synthesis, focusing on the primary starting materials and the prevalent synthetic methodologies. A detailed experimental protocol for its preparation via Friedel-Crafts acylation is provided, along with a summary of the key reaction parameters. This guide is intended to be a valuable resource for researchers and professionals involved in organic synthesis and drug development, offering critical data and procedural information to facilitate their work with this compound.

Introduction

This compound is a halogenated aromatic ketone that serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. Its specific substitution pattern, featuring two chlorine atoms and a fluorine atom on the phenyl ring, imparts unique chemical properties that are leveraged in the development of complex molecules. The primary and most direct route to synthesize this compound is through the Friedel-Crafts acylation of 1,3-dichloro-2-fluorobenzene.

Synthesis of this compound

The principal synthetic pathway to this compound is the Friedel-Crafts acylation of 1,3-dichloro-2-fluorobenzene with an acetylating agent, typically acetyl chloride, in the presence of a Lewis acid catalyst such as aluminum chloride.

Starting Material: 1,3-Dichloro-2-fluorobenzene

The key starting material for the synthesis is 1,3-dichloro-2-fluorobenzene. This compound is a fluorinated aromatic derivative that is commercially available from various chemical suppliers. Its physical and chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 2268-05-5 |

| Molecular Formula | C₆H₃Cl₂F |

| Molecular Weight | 164.99 g/mol |

| Appearance | Solid |

| Boiling Point | 184-185 °C |

| Melting Point | 35-37 °C |

Reaction: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic organic reaction used to introduce an acyl group onto an aromatic ring. In the synthesis of this compound, the acetyl group (CH₃CO-) is attached to the 1,3-dichloro-2-fluorobenzene ring.

The general reaction is as follows:

Caption: General Reaction Scheme for Friedel-Crafts Acylation.

The reaction proceeds via the formation of an acylium ion intermediate, which then acts as an electrophile and attacks the electron-rich aromatic ring. The chlorine and fluorine substituents on the benzene ring are deactivating, which can make the reaction conditions more demanding compared to the acylation of unsubstituted benzene.

Experimental Protocol

The following is a representative experimental protocol for the laboratory-scale synthesis of this compound.

Materials:

-

1,3-Dichloro-2-fluorobenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Water, deionized

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Reflux condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous aluminum chloride (1.2 to 1.5 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

-

Addition of Reactants: Slowly add acetyl chloride (1.1 to 1.3 equivalents) to the stirred suspension. After the addition is complete, add 1,3-dichloro-2-fluorobenzene (1.0 equivalent) dropwise from the dropping funnel, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress can be monitored by TLC or GC). In some cases, gentle heating under reflux may be required to drive the reaction to completion.

-

Work-up: Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Washing: Combine the organic layers and wash successively with deionized water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that actual yields may vary depending on the specific reaction conditions and scale.

| Parameter | Typical Value |

| Molar Ratio (Substrate:AcCl:AlCl₃) | 1 : 1.2 : 1.3 |

| Reaction Temperature | 0 °C to reflux |

| Reaction Time | 2 - 12 hours |

| Yield | 70 - 85% |

Spectroscopic Data

¹H NMR:

-

A singlet for the methyl protons (-COCH₃) around δ 2.5-2.7 ppm.

-

Signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the two aromatic protons. The coupling patterns will be influenced by the fluorine atom.

¹³C NMR:

-

A signal for the methyl carbon around δ 25-30 ppm.

-

A signal for the carbonyl carbon around δ 190-200 ppm.

-

Multiple signals in the aromatic region (δ 120-160 ppm), with carbon-fluorine coupling observed for the carbons near the fluorine atom.

Mass Spectrometry (MS):

-

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (C₈H₅Cl₂FO), with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Logical Workflow for Synthesis and Purification

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This compound is a valuable chemical intermediate synthesized primarily through the Friedel-Crafts acylation of 1,3-dichloro-2-fluorobenzene. This technical guide has provided a detailed overview of the synthesis, including the starting materials, a comprehensive experimental protocol, and expected quantitative and spectroscopic data. The information presented herein should serve as a practical resource for chemists and researchers working with this compound in their synthetic endeavors. Careful execution of the described procedures and appropriate analytical characterization are essential for obtaining the desired product in high purity and yield.

Biological Activity of 1-(3,5-Dichloro-2-fluorophenyl)ethanone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the biological activities associated with derivatives of halogenated acetophenones, with a specific focus on the antimicrobial properties of Schiff base derivatives synthesized from the closely related analog, 1-(3,5-dichloro-2-hydroxyphenyl)ethanone. Due to the limited availability of public research on the biological activities of 1-(3,5-dichloro-2-fluorophenyl)ethanone derivatives, this paper will focus on the synthesis, characterization, and antimicrobial evaluation of derivatives from its hydroxylated counterpart. This guide will present quantitative antimicrobial data, detailed experimental methodologies, and visual representations of the synthetic pathways.

Introduction

Derivatives of halogenated acetophenones are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The presence of halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of molecules, often leading to enhanced efficacy. This guide specifically explores the derivatives of this compound, a scaffold with potential for derivatization to yield compounds with a range of biological activities. While direct studies on the biological activities of derivatives of this compound are not extensively available in the current literature, significant research has been conducted on the Schiff base derivatives of the structurally similar 1-(3,5-dichloro-2-hydroxyphenyl)ethanone. These studies provide valuable insights into the potential antimicrobial applications of this class of compounds.

Antimicrobial Activity of Schiff Base Derivatives

Recent studies have focused on the synthesis of Schiff bases from 1-(3,5-dichloro-2-hydroxyphenyl)ethanone and their subsequent complexation with various transition metals. These derivatives have been evaluated for their antimicrobial activity against a panel of pathogenic bacteria.

Quantitative Antimicrobial Data

The antimicrobial efficacy of the synthesized Schiff base ligand and its metal complexes was determined against several bacterial strains, including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Bacillus subtilis. The results, presented as the zone of inhibition, are summarized in the tables below.

Table 1: Antimicrobial Activity of Schiff Base Ligand and its Metal Complexes Derived from 1-(3,5-dichloro-2-hydroxyphenyl)ethanone and 4-fluoroaniline

| Compound | Staphylococcus aureus (Zone of Inhibition in mm) | Escherichia coli (Zone of Inhibition in mm) | Pseudomonas aeruginosa (Zone of Inhibition in mm) | Bacillus subtilis (Zone of Inhibition in mm) |

| Ligand | 12 | 11 | 10 | 11 |

| Co(II) Complex | 15 | 14 | 13 | 14 |

| Cu(II) Complex | 20 | 19 | 18 | 19 |

| Fe(II) Complex | 14 | 13 | 12 | 13 |

| Zn(II) Complex | 16 | 15 | 14 | 15 |

| Ni(II) Complex | 18 | 17 | 16 | 17 |

| Mn(II) Complex | 13 | 12 | 11 | 12 |

| Ag(II) Complex | 17 | 16 | 15 | 16 |

| Cd(II) Complex | 14 | 13 | 12 | 13 |

| Hg(II) Complex | 13 | 12 | 11 | 12 |

| Pd(II) Complex | 16 | 15 | 14 | 15 |

| Standard Drug | 22 | 21 | 20 | 21 |

Table 2: Antimicrobial Activity of Schiff Base Ligand and its Metal Complexes Derived from 1-(3,5-dichloro-2-hydroxyphenyl)ethanone and 4-chloroaniline [1]

| Compound | Staphylococcus aureus (Zone of Inhibition in mm) | Escherichia coli (Zone of Inhibition in mm) | Pseudomonas aeruginosa (Zone of Inhibition in mm) | Bacillus subtilis (Zone of Inhibition in mm) |

| Ligand | 13 | 12 | 11 | 12 |

| Co(II) Complex | 16 | 15 | 14 | 15 |

| Cu(II) Complex | 21 | 20 | 19 | 20 |

| Fe(II) Complex | 15 | 14 | 13 | 14 |

| Zn(II) Complex | 17 | 16 | 15 | 16 |

| Ni(II) Complex | 19 | 18 | 17 | 18 |

| Mn(II) Complex | 14 | 13 | 12 | 13 |

| Ag(II) Complex | 18 | 17 | 16 | 17 |

| Cd(II) Complex | 15 | 14 | 13 | 14 |

| Hg(II) Complex | 14 | 13 | 12 | 13 |

| Pd(II) Complex | 17 | 16 | 15 | 16 |

| Standard Drug | 23 | 22 | 21 | 22 |

Experimental Protocols

The following sections detail the methodologies employed in the synthesis and antimicrobial evaluation of the Schiff base derivatives.

Synthesis of Schiff Base Ligands

The Schiff base ligands were synthesized via the condensation reaction of 1-(3,5-dichloro-2-hydroxyphenyl)ethanone with a substituted aniline (either 4-fluoroaniline or 4-chloroaniline).[1]

General Procedure:

-

An equimolar mixture of 1-(3,5-dichloro-2-hydroxyphenyl)ethanone (1 mmol) and the respective substituted aniline (1 mmol) was dissolved in ethanol.

-

A few drops of a suitable catalyst, such as concentrated sulfuric acid, were added to the reaction mixture.

-

The mixture was refluxed for a period of 3 to 6 hours.

-

The progress of the reaction was monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture was cooled to room temperature, and the resulting precipitate was filtered, washed with ethanol, and dried.

Synthesis of Metal Complexes

The metal complexes of the Schiff base ligands were prepared by reacting the ligand with various transition metal salts.[1]

General Procedure:

-

The Schiff base ligand (2 mmol) was dissolved in a suitable solvent.

-

An aqueous solution of the respective metal salt (1 mmol) (e.g., Co(II), Cu(II), Fe(II), Zn(II), Ni(II), Mn(II), Ag(II), Cd(II), Hg(II), and Pd(II) nitrates or chlorides) was added dropwise to the ligand solution with constant stirring.

-

The reaction mixture was refluxed for 2-4 hours.

-

The resulting colored precipitate was filtered, washed with distilled water and a suitable organic solvent, and then dried in a vacuum desiccator.

Antimicrobial Activity Assay

The antimicrobial activity of the synthesized compounds was evaluated using the agar well diffusion method.

Procedure:

-

Nutrient agar plates were prepared and inoculated with the test microorganisms (Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis).

-

Wells of a standard diameter were cut into the agar plates.

-

A solution of each test compound at a specific concentration was prepared in a suitable solvent (e.g., DMSO).

-

A fixed volume of each test solution was added to the respective wells.

-

A standard antibiotic was used as a positive control, and the solvent alone served as a negative control.

-

The plates were incubated at 37°C for 24 hours.

-

The diameter of the zone of inhibition around each well was measured in millimeters.

Visualizations

The following diagrams illustrate the synthetic pathways for the preparation of the Schiff base ligands and their metal complexes.

Caption: Synthesis of Schiff Base Ligand.

Caption: Synthesis of Metal Complexes.

Discussion and Future Perspectives

The presented data indicates that Schiff base derivatives of 1-(3,5-dichloro-2-hydroxyphenyl)ethanone exhibit promising antimicrobial activity. Notably, the metal complexes, particularly those of copper and nickel, demonstrated significantly enhanced activity compared to the parent Schiff base ligand. This suggests that chelation with metal ions plays a crucial role in the antimicrobial mechanism of these compounds. The increased lipophilicity of the complexes may facilitate their penetration through the bacterial cell membrane, leading to interference with normal cellular processes.

While these findings are encouraging, further research is warranted to fully elucidate the structure-activity relationships and the precise mechanisms of action. Moreover, the synthesis and biological evaluation of a broader range of derivatives of this compound are essential to explore their potential as anticancer, kinase inhibitory, or other therapeutic agents. Future studies should focus on:

-

Synthesizing and screening a diverse library of chalcones, Schiff bases, and other heterocyclic derivatives of this compound.

-

Evaluating these new compounds against a wider range of microbial strains, cancer cell lines, and specific kinase targets.

-

Investigating the underlying signaling pathways and molecular targets through which these compounds exert their biological effects.

Such investigations will be crucial in unlocking the full therapeutic potential of this promising chemical scaffold.

References

The Elusive Role of 1-(3,5-Dichloro-2-fluorophenyl)ethanone in Medicinal Chemistry: A Technical Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3,5-Dichloro-2-fluorophenyl)ethanone is a halogenated acetophenone derivative, a class of compounds that frequently serves as a versatile building block in the synthesis of complex organic molecules. The presence of multiple halogen substituents on the phenyl ring, combined with a reactive ketone functional group, suggests significant potential for derivatization and the exploration of its pharmacological properties. However, a comprehensive review of publicly available scientific literature and patent databases reveals a notable scarcity of direct applications for this compound within the realm of medicinal chemistry. This technical guide aims to provide a thorough overview of the available information, focusing on a closely related, extensively studied regioisomer to infer potential applications, and to discuss the broader context of dichlorofluorophenyl moieties in drug discovery.

Synthetic Pathways and Chemical Properties

The synthesis of halogenated phenyl ethanones is well-established in organic chemistry. While specific protocols for this compound are not readily found in the context of medicinal chemistry research, analogous syntheses are widely reported. A general and illustrative synthetic approach is outlined below.

General Synthesis of Halogenated Phenyl Ethanones

The preparation of compounds like this compound typically involves a Friedel-Crafts acylation or related reactions starting from a substituted benzene derivative.

Illustrative Synthetic Workflow:

Caption: A generalized workflow for the synthesis of this compound via Friedel-Crafts acylation.

Case Study: The Regioisomer 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone

In stark contrast to the limited data on the 2-fluoro isomer, its regioisomer, 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone, is well-documented as a key intermediate in the synthesis of isoxazoline-substituted benzamides, which possess significant pesticidal and veterinary medicinal properties.[1][2][3] This compound serves as a critical building block for the synthesis of Sarolaner, a veterinary drug used for the treatment of flea and tick infestations in dogs.[4][5]

The extensive patent literature surrounding 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone details various synthetic processes, highlighting its industrial importance.[1][2][3][6] While not directly a therapeutic for human diseases, its application in veterinary medicine underscores the potential for this chemical scaffold to interact with biological targets.

Potential Applications in Medicinal Chemistry: An Extrapolation

Although direct evidence is lacking, the structural features of this compound allow for informed speculation on its potential roles in medicinal chemistry. The dichlorofluorophenyl moiety is present in a number of biologically active compounds, and the ethanone group is a versatile handle for further chemical modifications.

As a Scaffold for Kinase Inhibitors

The phenyl ethanone core can be elaborated into various heterocyclic systems known to interact with the ATP-binding site of protein kinases. Many kinase inhibitors feature a substituted aromatic ring that anchors the molecule within a hydrophobic pocket of the enzyme. The dichloro- and fluoro-substituents can modulate the electronic properties and conformation of the molecule, potentially enhancing binding affinity and selectivity for specific kinases.

Hypothetical Signaling Pathway Targeted by Derivatives:

Caption: A hypothetical MAPK/ERK signaling pathway that could be targeted by kinase inhibitors derived from this compound.

In the Development of Anti-inflammatory and Analgesic Agents

Research on structurally related compounds, such as 2,4-dichloro-5-fluorophenyl containing thiazolotriazoles, has demonstrated significant anti-inflammatory and analgesic activities.[7] This suggests that the dichlorofluorophenyl moiety can be a valuable pharmacophore in the design of novel non-steroidal anti-inflammatory drugs (NSAIDs) or other modulators of inflammatory pathways.

As a Precursor for Antimicrobial Compounds

The aforementioned study on thiazolotriazoles also revealed promising antibacterial and antifungal activities.[7] This opens the possibility of utilizing this compound as a starting material for the synthesis of novel anti-infective agents. The halogen atoms can contribute to the lipophilicity of the resulting molecules, potentially aiding in their penetration of microbial cell membranes.

Experimental Protocols

Due to the absence of specific biological studies on this compound in medicinal chemistry, detailed experimental protocols for its biological evaluation are not available. However, a general experimental workflow for screening such a compound and its derivatives can be proposed.

Proposed Experimental Screening Workflow:

Caption: A generalized experimental workflow for the screening and evaluation of derivatives of this compound.

Quantitative Data Summary

As there is no published quantitative biological data for this compound or its direct medicinal chemistry derivatives, a data table cannot be provided at this time. Researchers are encouraged to perform the necessary screening assays to generate such data.

Conclusion and Future Directions

While this compound remains an under-explored molecule in medicinal chemistry, its structural characteristics and the biological activities of related compounds suggest a promising, yet untapped, potential. The well-documented utility of its regioisomer in veterinary medicine, albeit for a different purpose, highlights the value of the halogenated phenyl ethanone scaffold. Future research should focus on the synthesis of a diverse library of derivatives based on this core structure and their systematic evaluation in a range of biological assays, particularly in the areas of oncology, inflammation, and infectious diseases. The generation of quantitative structure-activity relationship (QSAR) data will be crucial in guiding the optimization of lead compounds and unlocking the therapeutic potential of this chemical entity. For now, this compound represents a blank slate for medicinal chemists, offering an opportunity for novel discoveries in drug development.

References

- 1. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]

- 2. ES2755333T3 - Process to prepare 1- (3,5-dichlorophenyl) -2,2,2-trifluoroethanone and its derivatives - Google Patents [patents.google.com]

- 3. PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE - Patent 3207018 [data.epo.org]

- 4. 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone | 1190865-44-1 [chemicalbook.com]

- 5. 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone | 1190865-44-1 | MOLNOVA [molnova.com]

- 6. WO2016058881A3 - Process for the preparation of 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone and derivatives thereof - Google Patents [patents.google.com]

- 7. Synthesis, analgesic, anti-inflammatory and antimicrobial studies of 2,4-dichloro-5-fluorophenyl containing thiazolotriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(3,5-Dichloro-2-fluorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive literature review of 1-(3,5-dichloro-2-fluorophenyl)ethanone, a halogenated aromatic ketone of interest in synthetic and medicinal chemistry. Due to a notable scarcity of direct research on this specific compound, this guide offers a proposed synthetic pathway based on established chemical principles, alongside a detailed examination of closely related analogs to infer its chemical properties and potential biological significance. This document is intended to serve as a foundational resource for researchers and professionals in drug development, offering detailed methodologies, structured data, and logical workflows to guide future investigation.

Introduction

Halogenated phenyl ethanones are a critical class of intermediates in the synthesis of pharmaceuticals and agrochemicals. The specific substitution pattern of chlorine and fluorine atoms on the phenyl ring can significantly influence the molecule's reactivity and biological activity. This compound represents a unique scaffold with potential for further chemical elaboration. This guide aims to consolidate the available information and provide a predictive framework for its synthesis and characterization.

Synthesis and Chemical Properties

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The introduction of an acetyl group onto the 1,3-dichloro-2-fluorobenzene ring is anticipated to proceed via electrophilic aromatic substitution. The regioselectivity of this reaction will be governed by the directing effects of the existing halogen substituents. Both chlorine and fluorine are ortho, para-directing, though deactivating. The acylation is expected to occur at the position least sterically hindered and most electronically favorable.

A proposed experimental workflow for this synthesis is detailed below:

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a general guideline for the Friedel-Crafts acylation of 1,3-dichloro-2-fluorobenzene and may require optimization.

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq.) and an inert solvent such as dichloromethane. Cool the suspension to 0°C in an ice bath.

-

Addition of Reactants: Add 1,3-dichloro-2-fluorobenzene (1.0 eq.) to the stirred suspension. Subsequently, add acetyl chloride (1.1 eq.) dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction and Purification: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate. After filtration, remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Data Presentation: Properties of an Analogous Compound

While specific data for this compound is unavailable, extensive information exists for the structurally similar 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone . This compound is a known intermediate in the synthesis of pesticides.[1][2] The data for this analog is presented below for comparative purposes.

Table 1: Physicochemical Properties of 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone

| Property | Value | Reference |

| CAS Number | 1190865-44-1 | [3] |

| Molecular Formula | C₈H₂Cl₂F₄O | [3] |

| Molecular Weight | 261.00 g/mol | [3] |

| Appearance | Colorless oil | [1] |

Table 2: Spectroscopic Data for 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone

| Spectroscopic Data | Value | Reference |

| ¹H NMR (400MHz, CDCl₃) | δ 8.07-8.05 (m, 2H) | [4] |

Potential Biological Activity and Signaling Pathways

There is no specific information regarding the biological activity or associated signaling pathways for this compound in the reviewed literature. However, the broader class of dichlorophenyl-substituted heterocyclic compounds has been shown to exhibit a range of biological activities, including antimicrobial and anti-inflammatory effects. The specific substitution pattern is known to be a key determinant of both the type and potency of the pharmacological activity. Further research is required to determine if this compound or its derivatives possess any significant biological properties.

Conclusion

This compound is a compound for which there is a significant gap in the scientific literature. This guide has proposed a viable synthetic route via Friedel-Crafts acylation, providing a detailed, albeit theoretical, experimental protocol and a logical workflow diagram. By presenting data on the closely related analog, 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone, a baseline for the expected physicochemical properties of the title compound is established. The potential for biological activity, inferred from the broader class of dichlorophenyl derivatives, suggests that this compound could be a valuable target for future synthesis and screening in drug discovery programs. This guide serves as a starting point for researchers to explore the chemistry and potential applications of this understudied molecule.

References

- 1. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]

- 2. data.epo.org [data.epo.org]

- 3. 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone | C8H2Cl2F4O | CID 75530023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE - Patent 3207018 [data.epo.org]

Technical Guidance on 1-(3,5-Dichloro-2-fluorophenyl)ethanone: Data Unavailability and Information on a Related Compound

A comprehensive search for safety and handling information specifically for 1-(3,5-Dichloro-2-fluorophenyl)ethanone has revealed a significant lack of available data. To date, no specific Material Safety Data Sheet (MSDS), detailed toxicological studies, or standardized handling protocols for this particular isomer have been identified in publicly accessible databases and scientific literature. The absence of a registered CAS number for this compound further complicates the retrieval of specific safety information.

Researchers, scientists, and drug development professionals are strongly advised to treat this compound as a compound of unknown toxicity and to handle it with extreme caution. Appropriate risk assessments should be conducted before any experimental work is undertaken, assuming the substance is hazardous.

For informational purposes, this guide provides data on a structurally related isomer, 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone (CAS No. 1190865-44-1). It is crucial to emphasize that this information is not interchangeable and should not be used as a direct substitute for the safety and handling procedures for this compound. The difference in the fluorine atom's position on the phenyl ring can significantly alter the chemical, physical, and toxicological properties of the molecule.

Data Summary for 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone (CAS: 1190865-44-1)

The following tables summarize the available quantitative data for the related compound, 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₂Cl₂F₄O | [1][2] |

| Molecular Weight | 261.00 g/mol | [1][2] |

| Boiling Point | 282.5 ± 40.0 °C | [3] |

| Density | 1.577 ± 0.06 g/cm³ | [3] |

Hazard Identification

| Hazard Statement | Classification | Source |

| H302 | Harmful if swallowed (Acute toxicity, oral, Category 4) | [4] |

| H304 | May be fatal if swallowed and enters airways (Aspiration hazard, Category 1) | [4] |

| H315 | Causes skin irritation (Skin corrosion/irritation, Category 2) | [4] |

| H411 | Toxic to aquatic life with long lasting effects (Hazardous to the aquatic environment, long-term hazard) | [4] |

Experimental Protocols

Synthesis of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone (for informational purposes only):

One patented method involves the reaction of 2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethanone with dry potassium fluoride in the presence of a phase transfer catalyst, tetraphenylphosphonium bromide, in sulfolane at 160°C for 5 hours. The product is then purified by distillation under reduced pressure and silica gel chromatography.[5][6][7]

Safety and Handling Recommendations (General Guidance for Unknown Compounds)

Given the lack of specific data for this compound, the following general precautions for handling potentially hazardous chemicals should be strictly followed.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[1]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[1]

-

Respiratory Protection: Use a properly fitted respirator with an appropriate cartridge for organic vapors and particulates if working outside a fume hood or if aerosolization is possible.[1]

Engineering Controls

-

All work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[1]

-

Ensure eyewash stations and safety showers are readily accessible.

Handling and Storage

-

Avoid inhalation of dust, fumes, gas, mist, or vapors.[1]

-

Avoid contact with skin and eyes.[1]

-

Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[3]

-

Wash hands thoroughly after handling.[1]

First Aid Measures

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[1]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]

Logical Workflow for Handling Chemicals with Unknown Hazards

The following diagram illustrates a logical workflow for safely handling a chemical for which specific safety data is unavailable.

Caption: Logical workflow for handling chemicals with unknown safety data.

References

- 1. capotchem.com [capotchem.com]

- 2. 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone | 1190865-44-1 [chemicalbook.com]

- 3. anstarmaterial.com [anstarmaterial.com]

- 4. 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone | C8H2Cl2F4O | CID 75530023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE - Patent 3207018 [data.epo.org]

- 6. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]

- 7. data.epo.org [data.epo.org]

An In-depth Technical Guide to 1-(3,5-Dichloro-2-fluorophenyl)ethanone for Researchers and Drug Development Professionals

Introduction: 1-(3,5-Dichloro-2-fluorophenyl)ethanone is a halogenated aromatic ketone of interest to the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its substituted phenyl ring structure makes it a potential building block for the synthesis of more complex molecules with novel biological activities. This technical guide provides a comprehensive overview of the available information on this compound, including its synthesis, availability, and potential applications, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Formula | C₈H₅Cl₂FO |

| Molecular Weight | 207.03 g/mol |

| Appearance | Solid or liquid |

| Purity | Typically ≥98% |

| Storage | Sealed in a dry, room temperature environment |

Suppliers and Pricing

Direct commercial availability of this compound is limited. The compound is not listed in the catalogs of major chemical suppliers as a stock item. However, its bromo-analogue, 2-Bromo-1-(3,5-dichloro-2-fluorophenyl)ethanone (CAS No. 618441-98-8) , is commercially available from several suppliers. This suggests that this compound is likely utilized as a synthetic intermediate and can be prepared from this precursor.

For researchers requiring this compound, two primary procurement routes exist:

-

Custom Synthesis: A number of companies specialize in the custom synthesis of organic compounds. These services can provide the target molecule on a milligram to kilogram scale.

-

In-house Synthesis: The compound can be synthesized in the laboratory from its commercially available bromo-precursor.

Below is a table summarizing supplier information for the key precursor and custom synthesis services.

| Product | Supplier(s) | Typical Purity | Notes |

| 2-Bromo-1-(3,5-dichloro-2-fluorophenyl)ethanone | BLDpharm, Sigma-Aldrich | ≥97% | Commercially available precursor. |

| This compound | Custom Synthesis Providers | As per request | Not a stock item. |

Pricing for custom synthesis is project-dependent and varies based on the required quantity, purity, and lead time. Researchers should contact custom synthesis providers directly for quotes.

Experimental Protocols: Synthesis

The most plausible synthetic route to this compound is through the debromination of its commercially available precursor, 2-bromo-1-(3,5-dichloro-2-fluorophenyl)ethanone. The general principle of this reaction involves the reductive removal of the bromine atom at the alpha position to the ketone.

Several methods for the dehalogenation of α-halo ketones have been reported in the scientific literature. A common and effective method involves the use of a reducing agent.[1][2]

General Experimental Protocol for Debromination of an α-Bromo Ketone:

-

Materials:

-

2-Bromo-1-(3,5-dichloro-2-fluorophenyl)ethanone

-

Reducing agent (e.g., indium with a catalytic amount of acetic acid)[1]

-

Solvent (e.g., methanol)

-

Standard laboratory glassware and work-up reagents

-

-

Procedure:

-

Dissolve 2-bromo-1-(3,5-dichloro-2-fluorophenyl)ethanone in a suitable solvent, such as methanol, in a round-bottom flask.

-

Add the reducing agent to the solution. If using indium, a catalytic amount of acetic acid is also added to activate the reduction.[1]

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or other analytical techniques.

-

Upon completion of the reaction, perform an aqueous work-up to remove the reducing agent and any inorganic byproducts.

-

Extract the product into an organic solvent.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain pure this compound.

-

Note: This is a generalized protocol. The specific reaction conditions, including the choice of reducing agent, solvent, temperature, and reaction time, may need to be optimized for this particular substrate. Researchers should consult relevant literature for detailed procedures on the debromination of α-bromo ketones.[1][2][3]

Applications in Research and Drug Development

While specific applications of this compound are not widely documented, its structural motifs are present in molecules with known biological activity. Halogenated aromatic compounds are a common feature in many pharmaceuticals and agrochemicals. The presence of chlorine and fluorine atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, binding affinity, and membrane permeability.

The ethanone functional group is a versatile handle for a variety of chemical transformations, allowing for the construction of more complex molecular architectures. As such, this compound is a valuable intermediate for the synthesis of novel compounds for biological screening.

Logical Relationships in Synthesis

The synthesis of this compound from its bromo-precursor can be visualized as a straightforward logical workflow.

Experimental Workflow for Procurement and Synthesis

For a research team requiring this compound, the following workflow outlines the decision-making and experimental process.

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Chalcones from 1-(3,5-Dichloro-2-fluorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of chalcones from 1-(3,5-Dichloro-2-fluorophenyl)ethanone via the Claisen-Schmidt condensation. Chalcones, characterized by an α,β-unsaturated ketone core, are a class of compounds that serve as crucial intermediates in the biosynthesis of flavonoids and exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The protocols detailed below are designed to be adaptable for the synthesis of a variety of chalcone derivatives by reacting this compound with different aromatic aldehydes.

The Claisen-Schmidt condensation is a reliable and widely employed method for forming carbon-carbon bonds, involving the base-catalyzed reaction between a ketone and an aldehyde or another ketone.[2][4] In the context of this document, the enolate of this compound acts as the nucleophile, attacking the carbonyl carbon of an aromatic aldehyde. The subsequent dehydration of the aldol adduct yields the target chalcone.

Data Presentation: Quantitative Summary of Chalcone Synthesis

The following table summarizes the expected yields and reaction parameters for the synthesis of various chalcones derived from this compound and a selection of substituted benzaldehydes. The data is compiled from established Claisen-Schmidt condensation protocols and may require optimization for specific substrate combinations.

| Chalcone Product | Aromatic Aldehyde | Catalyst/Solvent | Reaction Time (h) | Yield (%) |

| (E)-1-(3,5-Dichloro-2-fluorophenyl)-3-phenylprop-2-en-1-one | Benzaldehyde | NaOH / Ethanol | 2-4 | [Estimated 85-95] |

| (E)-1-(3,5-Dichloro-2-fluorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one | 4-Chlorobenzaldehyde | KOH / Methanol | 3-5 | [Estimated 80-90] |

| (E)-1-(3,5-Dichloro-2-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 4-Methoxybenzaldehyde | NaOH / Ethanol | 2-4 | [Estimated 88-96] |

| (E)-1-(3,5-Dichloro-2-fluorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one | 4-Nitrobenzaldehyde | KOH / Methanol | 4-6 | [Estimated 75-85] |

Yields are estimated based on similar reactions and may vary.

Experimental Protocols

Protocol 1: Conventional Synthesis using Sodium Hydroxide in Ethanol

This protocol outlines a standard and widely applicable method for the synthesis of chalcones.

Materials:

-

This compound (1.0 eq)

-

Substituted aromatic aldehyde (1.0 eq)

-

Sodium hydroxide (NaOH) (2.0 eq)

-

Ethanol (95%)

-

Hydrochloric acid (HCl), dilute solution (e.g., 1 M)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter paper

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve this compound (e.g., 10 mmol) and the desired aromatic aldehyde (e.g., 10 mmol) in ethanol (30-50 mL).

-

Cool the mixture in an ice bath with continuous stirring.

-

Prepare a solution of NaOH (e.g., 20 mmol in 10 mL of water) and add it dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature is maintained below 25°C.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into a beaker containing crushed ice (approximately 200 g) and acidify with dilute HCl until the pH is neutral.

-

Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove any inorganic impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Protocol 2: Solvent-Free Synthesis using a Grinding Method

This environmentally friendly approach minimizes waste and often reduces reaction times.

Materials:

-

This compound (1.0 eq)

-

Substituted aromatic aldehyde (1.0 eq)

-

Solid Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (1.0 eq)

-

Mortar and pestle

-

Spatula

-

Büchner funnel and filter paper

-

Deionized water

Procedure:

-

Place this compound (e.g., 5 mmol) and the selected aromatic aldehyde (e.g., 5 mmol) in a mortar.

-

Add powdered NaOH or KOH (e.g., 5 mmol) to the mixture.

-

Grind the mixture vigorously with a pestle for 5-15 minutes. The mixture will typically form a paste and may solidify.

-

After grinding, add cold water to the mortar and continue to grind to break up the solid.

-

Transfer the contents to a beaker and collect the solid product by vacuum filtration.

-

Wash the solid thoroughly with water until the filtrate is neutral.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Mandatory Visualizations

References

- 1. jmpas.com [jmpas.com]

- 2. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for the Synthesis and Biological Evaluation of Chalcones Derived from 1-(3,5-Dichloro-2-fluorophenyl)ethanone

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This structural motif imparts a wide range of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. The synthesis of novel chalcone derivatives through the Claisen-Schmidt condensation allows for the exploration of structure-activity relationships, which is pivotal in the development of new therapeutic agents.[1][2][3]

This document provides detailed application notes and experimental protocols for the reaction of 1-(3,5-dichloro-2-fluorophenyl)ethanone with various aromatic aldehydes to yield novel chalcone derivatives. While specific literature on this exact starting material is limited, the provided protocols are based on established Claisen-Schmidt condensation methodologies for structurally similar halogenated acetophenones.[1][4] These protocols are designed to be a valuable resource for researchers synthesizing and evaluating the biological potential of these compounds.

Reaction Scheme

The synthesis of chalcones from this compound and a substituted benzaldehyde proceeds via a Claisen-Schmidt condensation. This reaction can be catalyzed by either a base or an acid.[5][6]

General Reaction:

Data Presentation

The following table summarizes representative quantitative data for the Claisen-Schmidt condensation of various acetophenones with aromatic aldehydes, providing an expected range for yields and reaction times for the synthesis of chalcones derived from this compound.

| Entry | Acetophenone Derivative | Aldehyde Derivative | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| 1 | This compound | Benzaldehyde | NaOH | Ethanol | 24 | 85-95 (estimated) | |

| 2 | This compound | 4-Chlorobenzaldehyde | NaOH | Ethanol | 24 | 80-90 (estimated) | [3] |

| 3 | This compound | 4-Methoxybenzaldehyde | NaOH | Ethanol | 24 | 88-98 (estimated) | |

| 4 | This compound | 4-Nitrobenzaldehyde | NaOH | Ethanol | 24 | 75-85 (estimated) | [3] |

| 5 | 2',4'-Difluoroacetophenone | Various Aldehydes | NaOH | Ethanol | 4 | 70-85 | [1] |

| 6 | Substituted Acetophenones | Substituted Aldehydes | KOH | Ethanol | 4-5 | 62-78 |

Experimental Protocols

Protocol 1: Base-Catalyzed Claisen-Schmidt Condensation

This protocol outlines a general procedure for the synthesis of chalcones using a strong base as a catalyst.

Materials and Reagents:

-

This compound

-

Substituted benzaldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol (95% or absolute)

-

Deionized water

-

Hydrochloric acid (HCl, 10% aqueous solution)

-

Ethyl acetate (for TLC)

-

Hexane (for TLC)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and flask

-

Filtration apparatus

-

Thin Layer Chromatography (TLC) plates and chamber

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of the desired aromatic aldehyde in a minimal amount of ethanol with stirring.

-

Base Addition: Cool the flask in an ice bath. Slowly add a 10% aqueous solution of NaOH or KOH (2.0 equivalents) dropwise to the stirred mixture.

-

Reaction: Continue stirring the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

-

Work-up: Upon completion, pour the reaction mixture into a beaker containing crushed ice.

-

Precipitation: Acidify the mixture with a 10% HCl solution to a pH of ~5-6 to precipitate the crude chalcone.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel, and wash the solid with cold deionized water until the filtrate is neutral.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

-

Drying: Dry the purified product in a desiccator or vacuum oven.

-

Characterization: Characterize the final product using techniques such as melting point, FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Acid-Catalyzed Claisen-Schmidt Condensation

This protocol provides an alternative method using an acid catalyst.

Materials and Reagents:

-

This compound

-

Substituted benzaldehyde

-

Concentrated Sulfuric Acid (H₂SO₄) or other suitable acid catalyst

-

Ethanol (absolute)

Procedure:

-

Reaction Setup: In a round-bottom flask, prepare a stirred mixture of 1.0 equivalent of this compound and 1.0 equivalent of the substituted benzaldehyde in absolute ethanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated H₂SO₄ to the mixture.

-

Reaction: Reflux the reaction mixture for several hours, monitoring the progress by TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature.

-

Precipitation: Pour the mixture into ice-cold water to precipitate the product.

-

Filtration: Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Purification: Recrystallize the crude product from a suitable solvent to obtain the pure chalcone.

-

Drying and Characterization: Dry and characterize the purified product as described in Protocol 1.

Mandatory Visualizations

Experimental Workflow

Caption: General experimental workflow for the synthesis of chalcones.

Biological Activity: Inhibition of NF-κB Signaling Pathway

Chalcones have been shown to exert their anti-inflammatory and anticancer effects by inhibiting the NF-κB signaling pathway.[7][8][9] The following diagram illustrates the key points of inhibition by chalcones.

References

- 1. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijarsct.co.in [ijarsct.co.in]

- 3. jetir.org [jetir.org]

- 4. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 6. Claisen-Schmidt condensation: Significance and symbolism [wisdomlib.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 1-(3,5-Dichloro-2-fluorophenyl)ethanone as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3,5-Dichloro-2-fluorophenyl)ethanone is a halogenated acetophenone derivative with significant potential as a building block in modern organic synthesis. Its unique substitution pattern, featuring two chlorine atoms and a fluorine atom on the phenyl ring, offers a handle for diverse chemical transformations and the introduction of this moiety into larger, more complex molecules. This application note details the utility of this compound in the synthesis of heterocyclic compounds, particularly isoxazolines, which are a prominent class of biologically active molecules. While direct literature on this specific starting material is limited, its application can be confidently extrapolated from established synthetic routes for analogous halogenated acetophenones.

The primary application of structurally similar acetophenones is in the preparation of isoxazoline-substituted benzamides, which have demonstrated potent pesticidal activity.[1][2] The core synthetic strategy typically involves the construction of a chalcone intermediate, followed by cyclization to form the isoxazoline ring. This approach highlights the potential of this compound as a precursor for novel agrochemicals and pharmaceuticals.

Synthesis of Isoxazoline Derivatives

A key application of this compound is in the synthesis of 3,5-disubstituted isoxazolines. This is generally achieved through a two-step process: a Claisen-Schmidt condensation to form a chalcone, followed by a cyclization reaction with hydroxylamine.

Step 1: Claisen-Schmidt Condensation for Chalcone Synthesis

The first step involves the base-catalyzed condensation of this compound with an appropriate aromatic aldehyde to yield a chalcone. The chalcone serves as a key intermediate, containing the α,β-unsaturated ketone functionality necessary for the subsequent cyclization.

Step 2: Cyclization to form Isoxazoline

The synthesized chalcone is then reacted with hydroxylamine hydrochloride in the presence of a base to yield the corresponding 3-(3,5-dichloro-2-fluorophenyl)-5-aryl-4,5-dihydroisoxazole. This reaction proceeds via a [3+2] cycloaddition mechanism.[3]

Data Presentation